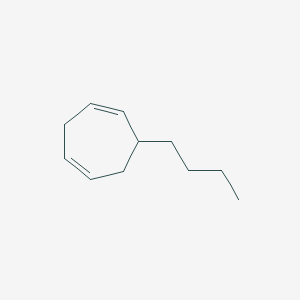
6-Butyl-1,4-cycloheptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-1,4-cycloheptadiene is an organic compound with the molecular formula C11H18 It is a derivative of cycloheptadiene, where a butyl group is attached to the sixth carbon of the cycloheptadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,4-cycloheptadiene typically involves the alkylation of 1,4-cycloheptadiene with a butyl halide in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows: [ \text{1,4-Cycloheptadiene} + \text{Butyl Halide} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Butyl-1,4-cycloheptadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Butyl-1,4-cycloheptadiene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
1,4-Cycloheptadiene: The parent compound without the butyl group.
6-Methyl-1,4-cycloheptadiene: A similar compound with a methyl group instead of a butyl group.
6-Ethyl-1,4-cycloheptadiene: A similar compound with an ethyl group.
Uniqueness: 6-Butyl-1,4-cycloheptadiene is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
22735-58-6 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
6-butylcyclohepta-1,4-diene |
InChI |
InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3 |
InChI Key |
IRKYSUMPMNRVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















